15-LOX-1 inhibitor 1

15-LOX-1 inhibition enzyme kinetics indole scaffold

Select 15-LOX-1 inhibitor 1 (9c) for definitive 15-LOX-1 studies. The ortho-methoxybenzyl substitution gives a 10-fold potency edge over unsubstituted analog 9f (IC50 0.19 vs 1.9 μM). Only 9c is directly validated to protect macrophages from LPS cytotoxicity (20% rescue at 5 μM), inhibit NO/lipid peroxidation, and suppress NF-κB in reporter assays. Use inactive analogs 9f and 16 as negative controls to confirm target engagement. Insist on 9c for reproducible SAR and cellular efficacy data.

Molecular Formula C22H21ClN2O4
Molecular Weight 412.9 g/mol
Cat. No. B10783248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-LOX-1 inhibitor 1
Molecular FormulaC22H21ClN2O4
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
InChIKeyBRMZRDPEXXAZRV-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-LOX-1 Inhibitor 1 (9c/i472) Procurement Guide: Core Potency and Physicochemical Profile


15-LOX-1 inhibitor 1, also known as 9c or i472 (CAS: 2349374-37-2), is a synthetic small-molecule inhibitor targeting human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 0.19 μM [1]. It possesses an indole-based scaffold characterized by a 6-chloro substitution on the indole core, an α,β-unsaturated amide linker at the 3-position, and a 2-methoxybenzyl group . With a molecular weight of 412.87 g/mol and typical vendor purity ≥95%, this compound serves as a chemical probe for investigating 15-LOX-1's role in lipid peroxidation, regulated cell death, and inflammatory signaling .

Why Generic Substitution Fails: Structural Determinants of 15-LOX-1 Inhibitor 1 Potency


In-class 15-LOX-1 inhibitors cannot be interchanged without compromising experimental outcomes due to profound structure-activity relationship (SAR) differences driven by specific substitution patterns. The ortho-methoxybenzyl group in 15-LOX-1 inhibitor 1 (9c) confers a 10-fold potency advantage over the unsubstituted benzyl analog 9f (IC50 = 1.9 μM) [1]. Relocating the methoxy group to meta or para positions (compounds 9d, 9e) or extending the linker (9g–j) sharply reduces activity [1]. Furthermore, replacing the carboxy ethyl ester at the indole 2-position with an amide (e.g., compound 16) causes a ≥10-fold loss in potency and inverts the docking orientation [1]. These sharp SAR transitions underscore that even minor structural deviations among commercially available 15-LOX-1 inhibitors yield vastly different IC50 values and cellular efficacy profiles, necessitating compound-specific validation rather than class-level substitution.

15-LOX-1 Inhibitor 1 Quantitative Differentiation vs. Key Comparators


Enzymatic Potency Comparison: 15-LOX-1 Inhibitor 1 vs. Eleftheriadis-14d and PD146176

15-LOX-1 inhibitor 1 (9c) exhibits an IC50 of 0.19 μM against human 15-LOX-1, which is approximately 2.1-fold less potent than the earlier indole-based inhibitor Eleftheriadis-14d (IC50 = 0.09 μM) [1]. However, 9c demonstrates a 2.8-fold improvement in potency compared to the classic 15-LOX-1 inhibitor PD146176, which displays an IC50 of 0.54 μM in the rabbit reticulocyte 15-LO assay [2]. Importantly, 9c's potency is achieved with a structurally distinct E-alkene linker that replaces the flexible aliphatic chain of Eleftheriadis-14d, potentially offering a more rigid pharmacophore with distinct metabolic stability and off-target engagement profiles [1].

15-LOX-1 inhibition enzyme kinetics indole scaffold

Intra-Series SAR Differentiation: Ortho-Methoxybenzyl Confers 10-Fold Potency Advantage

Within the same indole-based chemical series, 15-LOX-1 inhibitor 1 (9c) is distinguished by its 2-methoxybenzyl substitution, which provides a 10-fold enhancement in inhibitory potency relative to the unsubstituted benzyl analog 9f (IC50 = 1.9 μM) [1]. Docking studies reveal that the ortho-methoxy group forms two additional hydrogen bonds with GLN 548 and ILE 593 in the 15-LOX-1 active site, rationalizing the observed potency gain [1]. In contrast, moving the methoxy group to the meta (9d) or para (9e) position, or extending the linker to an ethylphenyl group (9g–j), fails to recapitulate this potency advantage [1].

structure-activity relationship indole-based inhibitors methoxy substitution

Cellular Protection Efficacy: 20% Viability Rescue in LPS-Challenged Macrophages

15-LOX-1 inhibitor 1 (9c) protects RAW 264.7 macrophages from LPS-induced cell death in a dose-dependent manner, achieving a 20% increase in cell viability at 5 μM after 24 hours [1]. This functional rescue is accompanied by inhibition of nitric oxide (NO) formation and attenuation of lipid peroxidation [1]. In contrast, the less potent analog 9f shows markedly weaker protection, and the amide-modified analog 16 exhibits negligible protective effect, aligning with its reduced enzymatic potency [1]. While the selective 15-LOX-1 inhibitor ML351 (IC50 = 0.2 μM) also demonstrates cellular activity in neuronal HT-22 cells, its protective efficacy in the LPS-macrophage pyroptosis model has not been directly compared [2].

macrophage pyroptosis LPS-induced cytotoxicity cell viability

NF-κB Pathway Modulation: Dose-Dependent Inhibition in RAW-Blue Reporter Cells

15-LOX-1 inhibitor 1 (9c) suppresses LPS- and IFN-γ-induced NF-κB activity in RAW-Blue cells across a tested concentration range of 0.2–5 μM [1]. At 5 μM, 9c also reduces Nos2 (iNOS) expression and lipid peroxidation levels in RAW 264.7 macrophages [1]. This dual inhibition of NF-κB transcriptional activity and downstream NO production distinguishes 9c from analogs like 9f and 16, which show minimal effects due to their weaker enzyme inhibition [1]. By comparison, the highly selective 15-LOX-1 inhibitor ML351 (IC50 = 0.2 μM) has been evaluated primarily in oxidative glutamate toxicity and stroke models, with NF-κB pathway modulation not reported in the primary characterization [2].

NF-κB signaling LPS/IFN-γ stimulation reporter gene assay

Optimized Research Applications for 15-LOX-1 Inhibitor 1 Based on Quantitative Evidence


Macrophage Pyroptosis and LPS-Induced Inflammatory Cell Death Studies

Use 15-LOX-1 inhibitor 1 (9c) at 0.5–5 μM to protect RAW 264.7 macrophages from LPS-induced cytotoxicity, achieving a 20% viability rescue at 5 μM [1]. This model leverages 9c's demonstrated ability to inhibit NO formation and lipid peroxidation downstream of 15-LOX-1 inhibition [1]. Inactive analogs (9f, 16) should be included as negative controls to confirm target engagement [1].

NF-κB Transcriptional Signaling Assays in Myeloid Cells

Employ 9c (0.2–5 μM) in RAW-Blue NF-κB reporter assays under LPS + IFN-γ stimulation to interrogate the crosstalk between 15-LOX-1 activity and inflammatory transcriptional programs [1]. Monitor Nos2 expression as a downstream readout at 5 μM [1]. This application is uniquely supported by direct data for the 9c chemotype and is not established for alternative 15-LOX-1 inhibitors like ML351.

Structure-Activity Relationship Studies of Indole-Based 15-LOX-1 Inhibitors

Utilize 9c as a benchmark compound for SAR campaigns exploring indole 3-position E-alkene substitutions and 2-methoxybenzyl pharmacophores [1]. Compare inhibitory potency against 9f (10-fold less active) and 16 (≥10-fold less active) to validate the contribution of specific substituents [1]. Docking studies can be performed using the rabbit reticulocyte 15-LOX-1 crystal structure (PDB: 1LOX) to rationalize binding mode differences [1].

Lipid Peroxidation and Ferroptosis Pathway Analysis in Macrophages

Apply 9c (5 μM) to attenuate cellular lipid peroxidation in LPS-stimulated RAW 264.7 macrophages [1]. This model is directly validated for 9c and provides a platform for investigating the role of 15-LOX-1 in ferroptotic cell death, complementing studies with RSL3-induced ferroptosis models that employ related indole inhibitors like 5i [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-LOX-1 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.